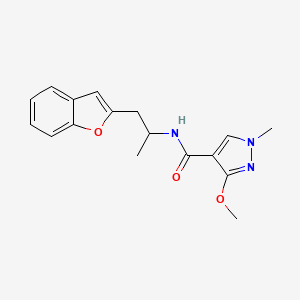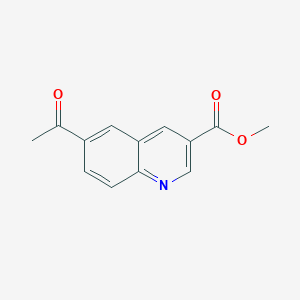
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is a unique chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” can be represented by the SMILES stringCC(SCCc1ccccn1)C(O)=O . The InChI key for this compound is KGXMQKHBWDSVNQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is a solid compound . Its molecular weight is 211.28 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the prominent applications of derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" is in corrosion inhibition. (Bouklah, Ouassini, Hammouti, & Idrissi, 2005) investigated the efficiency of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulphuric acid solutions. This study showed that the compound acts as a mixed inhibitor, with the highest efficiency observed at specific concentrations. The adsorption of the compound on the steel surface was found to follow the Langmuir adsorption isotherm.
Quantum Chemical Studies
Derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" have also been the subject of quantum chemical studies to understand their molecular properties. (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012) performed DFT and quantum-chemical calculations on various derivatives, including analysis on their electronic properties such as HOMO and LUMO energies. These studies provide insights into the electronic structure and reactivity of these compounds.
Synthesis and Molecular Docking
The synthesis of novel derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" and their potential biological applications have been explored. (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. The study revealed moderate to good binding energies, suggesting potential antimicrobial and antioxidant activities.
Catalysis
Compounds related to "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" have been used as catalysts in various chemical reactions. (Tao, Lu, Lu, Huang, Zhou, & Wu, 2011) discussed the use of Bronsted acidic ionic liquids composed of derivatives of this compound as catalysts in esterification reactions, highlighting their noncorrosive nature and efficient catalytic activity.
Antimicrobial Activity
The potential antimicrobial activities of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" derivatives have been investigated. (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010) explored the synthesis of highly functionalized pyridines with potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antimicrobial applications.
Safety and Hazards
According to the safety data sheet, “(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures should be taken . It’s always recommended to handle chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGRWHZPFHEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)







![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2710314.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)
